molecular formula C17H17N9 B6447458 3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine CAS No. 2640835-09-0

3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B6447458
CAS No.: 2640835-09-0
M. Wt: 347.4 g/mol
InChI Key: OYLLNKDERVCFQO-UHFFFAOYSA-N
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Description

The compound 3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted at positions 3 and 4. The pyridazine ring is functionalized with a pyrazole moiety at position 3 and a piperazine linker at position 6, which connects to a pyrazolo[1,5-a]pyrazine group.

Properties

IUPAC Name

4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9/c1-5-19-26(8-1)16-3-2-15(21-22-16)23-10-12-24(13-11-23)17-14-4-6-20-25(14)9-7-18-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLLNKDERVCFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the formation of the pyrazole and pyrazinyl rings followed by their coupling with a pyridazine core. The reaction conditions often include the use of catalysts such as palladium or rhodium, and solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The pyridazine core distinguishes this compound from structurally related analogs. For example:

  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds in , and 5) replace pyridazine with pyrimidine, altering electronic properties and hydrogen-bonding capabilities .
  • Imidazo[1,2-a]pyrazines (e.g., 3-phenyl-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine in ) incorporate an imidazole ring fused to pyrazine, enhancing planar rigidity compared to pyridazine-based systems .

Substituent and Linker Modifications

  • Piperazine Linkers : The piperazine group in the target compound contrasts with oxygen-based linkers (e.g., in ’s cyclobutane-linked pyrazolo[1,5-a]pyrazine) or direct aryl bonds (e.g., N-phenylpyridazine in ). Piperazine improves solubility and offers conformational flexibility for target engagement .
  • Pyrazole Substitutions: The 1H-pyrazole at position 3 is a common pharmacophore in kinase inhibitors.

Physicochemical Properties and Druglikeness

Key properties inferred from analogs:

Property Target Compound (Inferred) Pyrazolo[1,5-a]Pyrimidine () Imidazo[1,2-a]Pyrazine ()
Molecular Weight ~400–450 Da 250–300 Da ~250 Da
Hydrogen Bond Acceptors 8–10 6–8 5–7
Solubility (LogS) Moderate (piperazine) Low (non-polar substituents) Low (planar structure)
Bioavailability High (flexible linker) Variable Moderate

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